molecular formula C10H7NO2 B15259413 3-(3-Oxopropanoyl)benzonitrile

3-(3-Oxopropanoyl)benzonitrile

Cat. No.: B15259413
M. Wt: 173.17 g/mol
InChI Key: IQMOCIMHICQSDE-UHFFFAOYSA-N
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Description

3-(3-Oxopropanoyl)benzonitrile is an organic compound with the molecular formula C10H7NO2. It is a derivative of benzonitrile, characterized by the presence of a 3-oxopropanoyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(3-oxopropanoyl)benzonitrile involves the reaction of benzoyl chloride with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxopropanoyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

3-(3-Oxopropanoyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-oxopropanoyl)benzonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.

    3-(3-Oxopropanoyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

Uniqueness

3-(3-Oxopropanoyl)benzonitrile is unique due to the presence of both a nitrile group and a 3-oxopropanoyl group, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

3-(3-oxopropanoyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c11-7-8-2-1-3-9(6-8)10(13)4-5-12/h1-3,5-6H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMOCIMHICQSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CC=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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